molecular formula C15H21NO3 B12078491 4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid

4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid

Katalognummer: B12078491
Molekulargewicht: 263.33 g/mol
InChI-Schlüssel: HDPPOFBSPMVSMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a tetrahydro-2H-pyran ring, and a methylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid typically involves multiple steps. One common approach is to start with the preparation of the tetrahydro-2H-pyran-4-ylmethylamine intermediate. This can be achieved by reacting tetrahydro-2H-pyran with formaldehyde and methylamine under acidic conditions. The resulting intermediate is then coupled with benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)methyl)benzoic acid is unique due to its combination of a tetrahydro-2H-pyran ring, a benzoic acid moiety, and a methylamino group.

Eigenschaften

Molekularformel

C15H21NO3

Molekulargewicht

263.33 g/mol

IUPAC-Name

4-[[methyl(oxan-4-ylmethyl)amino]methyl]benzoic acid

InChI

InChI=1S/C15H21NO3/c1-16(11-13-6-8-19-9-7-13)10-12-2-4-14(5-3-12)15(17)18/h2-5,13H,6-11H2,1H3,(H,17,18)

InChI-Schlüssel

HDPPOFBSPMVSMQ-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1CCOCC1)CC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.